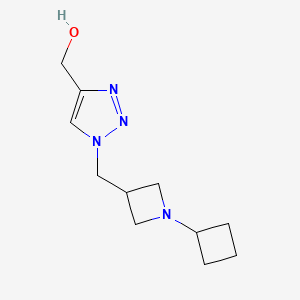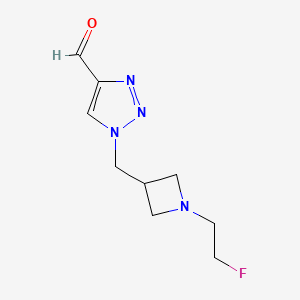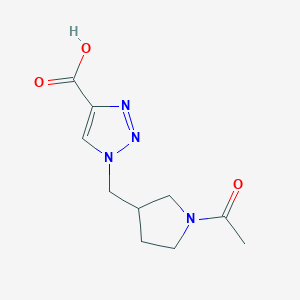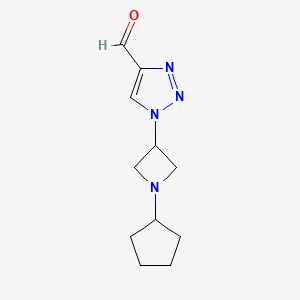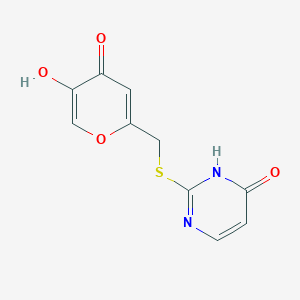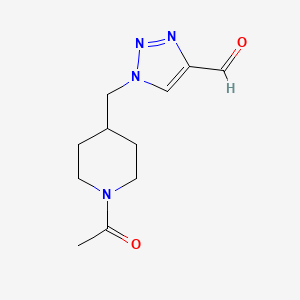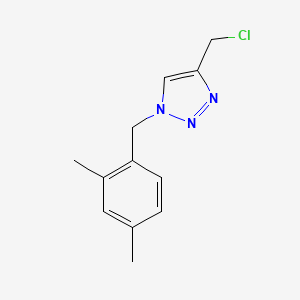
1-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine
Descripción general
Descripción
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a trifluoromethyl group, a cyclopropylmethyl group, and a N-methylmethanamine group .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds is a challenging task in organic synthesis. These compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .
Molecular Structure Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This group is part of the compound’s structure .
Chemical Reactions Analysis
Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .
Aplicaciones Científicas De Investigación
Synthesis of Cobalt(II) Complexes
Cobalt(II) complexes containing various N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands have been synthesized, showing different coordination geometries based on the substitution group. These complexes have applications in catalysis, specifically in the polymerization of methyl methacrylate to produce poly(methylmethacrylate) with high molecular weight and narrow polydispersity index, pointing towards their potential use in materials science (Choi et al., 2015).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Among these, certain compounds showed higher anticancer activity than the reference drug doxorubicin, as well as exhibiting good to excellent antimicrobial properties (Hafez et al., 2016).
Ambient-Temperature Synthesis
The ambient-temperature synthesis of novel pyrazolyl methanamines demonstrates the versatility of pyrazole derivatives in chemical synthesis, providing a pathway to generate compounds under mild conditions which can be further explored for various biological and industrial applications (Becerra et al., 2021).
Convergent Synthesis of Pyrazole Derivatives
A series of novel trifluoromethyl-substituted pyrazole derivatives have been synthesized, showcasing the utility of these compounds in developing new chemical entities with potential for application in medicinal chemistry and as inhibitors of biological targets (Bonacorso et al., 2016).
Antimicrobial Agents via Vilsmeier–Haack Reaction
The synthesis of new pyrazole derivatives via a Vilsmeier–Haack reaction approach demonstrates their potential as broad-spectrum antimicrobial agents. Molecular docking studies support their efficacy, especially against bacterial enzymes, highlighting their significance in the development of new antimicrobial therapies (Bhat et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3/c1-14-5-8-4-9(10(11,12)13)15-16(8)6-7-2-3-7/h4,7,14H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKBGKCEAXKCRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1CC2CC2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



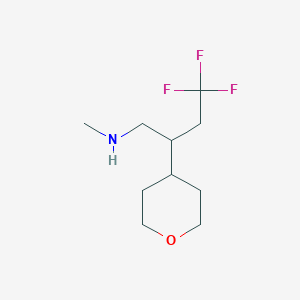

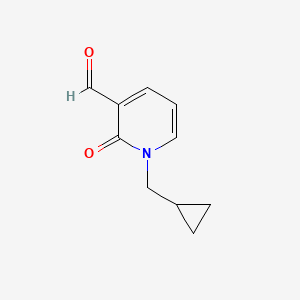
![N-methyl-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B1479447.png)
